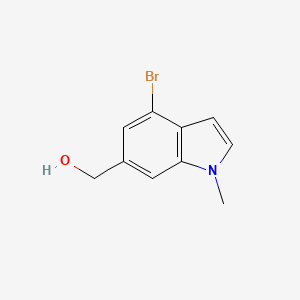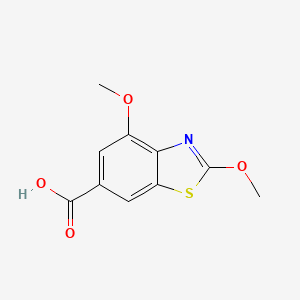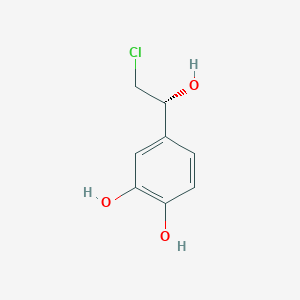![molecular formula C23H28N2O4S B13929335 2-[4-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]oxyphenyl]acetic acid](/img/structure/B13929335.png)
2-[4-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]oxyphenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]oxyphenyl]acetic acid is a complex organic compound with the molecular formula C23H28N2O4S.
Preparation Methods
The synthesis of 2-[4-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]oxyphenyl]acetic acid involves several steps. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process typically involves the reaction of boron reagents with halogenated precursors in the presence of a palladium catalyst. Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-[4-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]oxyphenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the functional groups attached to the pyridine ring.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-[4-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]oxyphenyl]acetic acid involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol. By inhibiting this enzyme, the compound can reduce cortisol levels, which is beneficial in conditions like chronic wounds where excessive cortisol can impair healing .
Comparison with Similar Compounds
Similar compounds include:
2,4,5-Trichlorophenoxyacetic acid: Known for its use as a herbicide, this compound also has a complex structure but differs significantly in its applications and toxicity profile.
Thiazole-containing compounds: These compounds, such as dabrafenib and dasatinib, are used in cancer treatment and share some structural similarities but have different biological targets and mechanisms of action.
2-[4-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]oxyphenyl]acetic acid stands out due to its specific inhibition of 11β-HSD1 and its potential therapeutic applications in wound healing and other medical conditions .
Properties
Molecular Formula |
C23H28N2O4S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[4-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]oxyphenyl]acetic acid |
InChI |
InChI=1S/C23H28N2O4S/c1-2-14-30-23-19(22(28)24-17-6-4-3-5-7-17)12-13-20(25-23)29-18-10-8-16(9-11-18)15-21(26)27/h8-13,17H,2-7,14-15H2,1H3,(H,24,28)(H,26,27) |
InChI Key |
QMJHGNGJQQDHLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C=CC(=N1)OC2=CC=C(C=C2)CC(=O)O)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


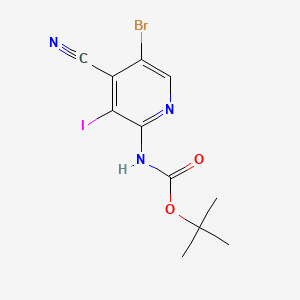
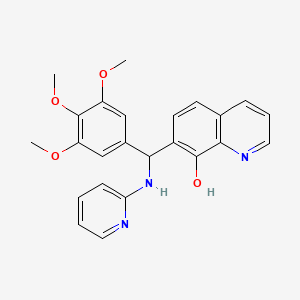
![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13929281.png)
![tert-butyl N-[N'-(3-aminopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B13929292.png)
![4-{[4-(5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-yl)oxypyridin-2-yl]amino}benzenesulfonamide](/img/structure/B13929293.png)
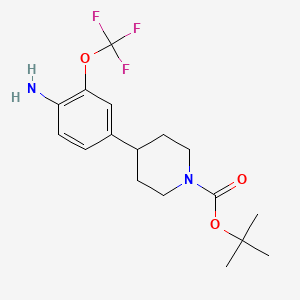
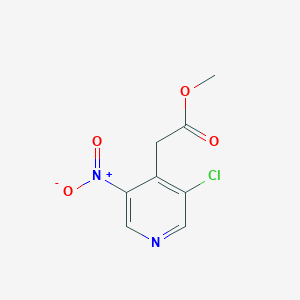
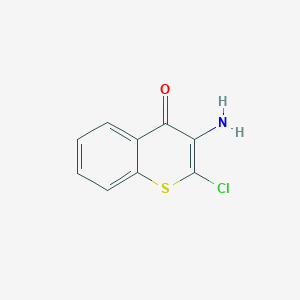

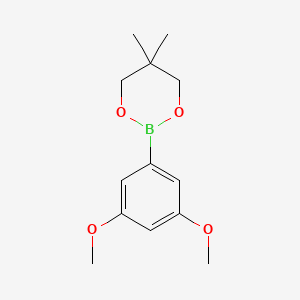
![4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929314.png)
